9,13-Di-cis-retinoic acid
Overview
Description
9,13-Di-cis-retinoic acid is a derivative of vitamin A and belongs to the family of retinoids. Retinoids are compounds that are chemically related to vitamin A and are known for their role in regulating cell growth, differentiation, and apoptosis. This compound is particularly significant due to its role as an endogenous ligand for retinoid X receptors, which are nuclear receptors involved in various physiological processes .
Scientific Research Applications
9,13-Di-cis-retinoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of retinoids and their interactions with nuclear receptors.
Mechanism of Action
Target of Action
The primary target of 9-cis,13-cis-Retinoic acid is the Retinoid X Receptors (RXRs) . RXRs are ligand-activated transcription factors that heterodimerize with a number of nuclear hormone receptors, thereby controlling a variety of physiological processes .
Mode of Action
9-cis,13-cis-Retinoic acid acts as an RXR ligand . It binds to RXRs and transactivates them in various assays . This interaction with RXRs leads to changes in the transcriptional activities of several nuclear receptor signaling pathways .
Biochemical Pathways
The metabolic synthesis of 9-cis,13-cis-Retinoic acid involves a series of dihydroretinoids, including all-trans-13,14-dihydroretinoic acid (ATDHRA) and its stereoisomer 9-cis-13,14-dihydroretinoic acid (9CDHRA) . This metabolic pathway represents a novel, fully or partly independent pathway for vitamin A activity .
Pharmacokinetics
Studies on related compounds like 13-cis-retinoic acid suggest that these compounds have a short elimination half-life . The bioavailability of 9-cis,13-cis-Retinoic acid in humans and its impact on bioavailability is yet to be determined.
Result of Action
The activation of RXRs by 9-cis,13-cis-Retinoic acid leads to changes in the transcriptional activities of several nuclear receptor signaling pathways . This can have various molecular and cellular effects, including the regulation of cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of 9-cis,13-cis-Retinoic acid can be influenced by various environmental factors. For instance, the nutritional or nutrimetabolic origin of 9-cis,13-cis-Retinoic acid can affect its endogenous levels and thus its physiological relevance
Safety and Hazards
When handling 9,13-Di-cis-retinoic Acid, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of exposure, seek immediate medical attention .
Biochemical Analysis
Biochemical Properties
9-cis,13-cis-Retinoic acid interacts with several enzymes, proteins, and other biomolecules. It acts as an RXR ligand, binding to and transactivating RXR in various assays . This interaction with RXR is crucial for its role in controlling a variety of physiological processes .
Cellular Effects
9-cis,13-cis-Retinoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to regulate growth and differentiation of neuroblastoma cells in vitro .
Molecular Mechanism
The mechanism of action of 9-cis,13-cis-Retinoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an RXR ligand, it binds to RXR, altering the conformation of the receptor and affecting the binding of other proteins that either induce or repress transcription of a nearby gene .
Temporal Effects in Laboratory Settings
The effects of 9-cis,13-cis-Retinoic acid change over time in laboratory settings. It has been found to induce moderate transcriptional RXR activation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 9-cis,13-cis-Retinoic acid vary with different dosages in animal models. For instance, a lower dose of 9-cis-RA (2 mg/day) was found to be non-toxic but showed no significant effect on tumor growth in rats .
Metabolic Pathways
9-cis,13-cis-Retinoic acid is involved in the metabolic pathways of vitamin A . It is synthesized from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,13-Di-cis-retinoic acid typically involves the isomerization of all-trans-retinoic acid. This process can be catalyzed by thiol-containing compounds, which facilitate the conversion to a mixture of retinoic acid isomers, including this compound . The reaction conditions often include the presence of a suitable solvent and controlled temperature to ensure the desired isomerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar isomerization techniques. The process requires stringent quality control to ensure the purity and consistency of the final product. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to separate and purify the desired isomer from the mixture .
Chemical Reactions Analysis
Types of Reactions: 9,13-Di-cis-retinoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives of retinoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Isomerization: The compound can isomerize to other retinoic acid isomers under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Isomerization: Thiol-containing compounds and specific catalysts are employed to facilitate isomerization.
Major Products Formed: The major products formed from these reactions include various isomers and oxidized or reduced derivatives of retinoic acid, each with distinct biological activities .
Comparison with Similar Compounds
- All-trans-retinoic acid
- 9-cis-retinoic acid
- 13-cis-retinoic acid
Comparison:
- All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia and severe acne. It primarily binds to retinoic acid receptors.
- 9-cis-retinoic acid: Acts as a ligand for both retinoic acid receptors and retinoid X receptors, making it versatile in its biological effects.
- 13-cis-retinoic acid: Commonly used in the treatment of severe acne and has anti-inflammatory properties .
Uniqueness of 9,13-Di-cis-retinoic acid: this compound is unique due to its specific binding affinity for retinoid X receptors, which distinguishes it from other retinoic acid isomers. This unique interaction allows it to modulate distinct signaling pathways and exert specific biological effects .
Properties
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-CDMOMSTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858776 | |
Record name | 9-cis,13-cis-Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9,13-cis-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5352-74-9 | |
Record name | 9,13-Di-cis-retinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,13-Di-cis-retinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-cis,13-cis-Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,13-DI-CIS-RETINOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 9,13-cis-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | 9,13-cis-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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